Acetylaszonalenin

Übersicht

Beschreibung

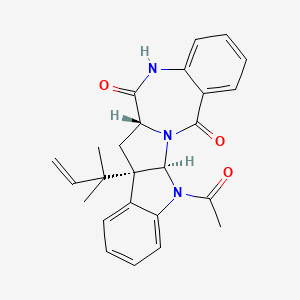

Acetylaszonalenin is a prenylated indole derivative and a fungal metabolite. It is known for its biological activity as a neurokinin-1 receptor antagonist. This compound is produced by various fungi, including species of Aspergillus and Neosartorya .

Wissenschaftliche Forschungsanwendungen

Acetylaszonalenin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Prenylierungs- und Acetylierungsreaktionen zu untersuchen.

Biologie: Es dient als Neurokinin-1-Rezeptorantagonist, wodurch es nützlich für die Untersuchung von Neurokinin-bezogenen Signalwegen ist.

Medizin: Sein Potenzial als Therapeutikum für Erkrankungen, die Neurokinin-1-Rezeptoren betreffen, wird derzeit untersucht.

Industrie: Es wird bei der Herstellung verschiedener Pilzmetaboliten mit biologischen Aktivitäten verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Neurokinin-1-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzempfindung und Entzündung. Durch Hemmung der Bindung von Substanz P an den Neurokinin-1-Rezeptor kann this compound diese Prozesse modulieren .

Ähnliche Verbindungen:

- Roquefortin C

- Glandicolin

- Meleagrin

- Neoxalin

Vergleich: this compound ist aufgrund seiner spezifischen Prenylierungs- und Acetylierungsmuster einzigartig. Während andere Verbindungen wie Roquefortin C und Meleagrin ebenfalls eine Prenylierung durchlaufen, unterscheiden sich die spezifischen Positionen und Arten der Modifikationen, was zu unterschiedlichen biologischen Aktivitäten führt .

Wirkmechanismus

Target of Action

Acetylaszonalenin primarily targets the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism and is an attractive therapeutic target for the treatment of diabetes, especially type 2 diabetes . Additionally, this compound has been found to act as an antagonist of neurokinin-1 (NK1) receptors, inhibiting the binding of substance P .

Mode of Action

This compound interacts with its targets by inhibiting the activity of α-glucosidase in a noncompetitive manner . This is different from acarbose, a known competitive inhibitor of α-glucosidase . The compound’s interaction with NK1 receptors inhibits the binding of substance P .

Biochemical Pathways

The biosynthetic pathway of this compound involves three genes coding for a putative nonribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT) . The formation of the cyclodipeptides that harbor the diketopiperazine (DKP) scaffold is catalyzed either by nonribosomal peptide synthetases or by cyclodipeptide synthases . This compound is derived from L-tryptophan and is prenylated by reverse isopentenyldiphosphate at C-3 of the indole nucleus .

Pharmacokinetics

The compound’s potent α-glucosidase inhibitory activity suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase, which disrupts carbohydrate metabolism and can help manage hyperglycemia in diabetes . Its antagonistic action on NK1 receptors also suggests potential effects on pain and inflammation processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is produced by the fungus Neosartorya fischeri NRRL 181, and its production can be affected by the culture medium and conditions . .

Biochemische Analyse

Biochemical Properties

Acetylaszonalenin plays a crucial role in biochemical reactions, particularly as an antagonist of the neurokinin-1 (NK1) receptor . It inhibits the binding of [3H]-substance P to human astrocytoma cells with a Ki value of 170 μM . The biosynthesis of this compound involves the enzymes AnaPS, AnaPT, and AnaAT, which catalyze the formation of the compound from its precursors . AnaPT catalyzes the reverse prenylation of ®-benzodiazepinedione at position C3 of the indole moiety, while AnaAT catalyzes the acetylation of aszonalenin at position N1 of the indoline moiety .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the binding of substance P to NK1 receptors in human astrocytoma cells . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been identified as a potential anticancer agent, with studies indicating its ability to bind to the CB1 receptor and mediate anticancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NK1 receptor, where it acts as an antagonist . This interaction inhibits the binding of substance P, a neuropeptide involved in pain transmission and inflammation. The biosynthesis of this compound is facilitated by the enzymes AnaPS, AnaPT, and AnaAT, which catalyze the formation of the compound through a series of biochemical reactions . The reverse prenylation and acetylation steps are critical for the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit α-glucosidase activity in a noncompetitive manner, which is different from other known inhibitors . The fungus Neosartorya fischeri, which produces this compound, has been cultured under specific conditions to study the temporal effects of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit potent biological activities at specific concentrations. High doses of this compound may lead to toxic or adverse effects . The threshold effects and toxicological profiles of this compound are important considerations in its application as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of indole alkaloids . The biosynthetic gene cluster responsible for this compound production includes the genes encoding AnaPS, AnaPT, and AnaAT . These enzymes catalyze the formation of this compound from its precursors, anthranilate and L-tryptophan . The metabolic pathways of this compound are crucial for understanding its biological activities and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . The prenylated indole structure of this compound allows it to interact with various cellular components, facilitating its transport and distribution within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von Acetylaszonalenin beinhaltet mehrere Schlüsselenzyme. Die nicht-ribosomale Peptidsynthetase AnaPS, die Prenyltransferase AnaPT und die Acetyltransferase AnaAT sind für seine Bildung entscheidend. AnaPT katalysiert die C3-Prenylierung von ®-Benzodiazepinedion, während AnaAT die Acetylierung von Aszonalenin an der N1-Position der Indolin-Einheit katalysiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch die Kultivierung der produzierenden Pilze, wie z. B. Neosartorya fischeri, unter kontrollierten Bedingungen. Die optimale Temperatur für das Wachstum liegt zwischen 26 und 45 °C. Die Metaboliten werden dann isoliert und gereinigt, indem Verfahren wie Hochleistungsflüssigkeitschromatographie und Säulenchromatographie an Kieselgel verwendet werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acetylaszonalenin durchläuft verschiedene chemische Reaktionen, darunter Acetylierung und Prenylierung. Die Acetylierung erfolgt an der N1-Position der Indolin-Einheit, während die Prenylierung an der C3-Position des Indolin-Rings erfolgt .

Häufige Reagenzien und Bedingungen:

Acetylierung: Acetyl-Coenzym A wird in Gegenwart des Enzyms AnaAT als Acetyldonor verwendet.

Prenylierung: Dimethylallyldiphosphat wird in Gegenwart des Enzyms AnaPT als Prenyldonor verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Aszonalenin und this compound .

Eigenschaften

IUPAC Name |

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-XRODADMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42230-55-7 | |

| Record name | Acetylaszonalenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLASZONALENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)